Ethyl N-(1-Methyl-2-phenylethyl)glycine Ester
Description
Ethyl N-(1-Methyl-2-phenylethyl)glycine ester is a glycine derivative characterized by an ethyl ester group at the carboxyl terminus and a branched N-substituent (1-methyl-2-phenylethyl). This structure confers unique physicochemical properties, such as enhanced lipophilicity compared to simpler glycine esters, making it valuable in pharmaceutical and material science applications.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl 2-(1-phenylpropan-2-ylamino)acetate |
InChI |
InChI=1S/C13H19NO2/c1-3-16-13(15)10-14-11(2)9-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3 |
InChI Key |
FMQXBLNXUDYKRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Esterification of Glycine Derivatives
The foundational step involves converting glycine or its derivatives into the corresponding ethyl ester. This is typically achieved via acid-catalyzed esterification, often employing hydrochloric acid or sulfuric acid in ethanol, or through direct transesterification.
Refluxing Glycine or Protected Glycine Derivatives:
Glycine or N-protected glycine (e.g., N-Boc or N-tert-butoxycarbonyl) is dissolved in ethanol with catalytic sulfuric acid or hydrochloric acid. The mixture is refluxed for 24 hours, facilitating ester formation via nucleophilic attack of ethanol on the amino acid carboxyl group.Isolation and Purification:
The reaction mixture is concentrated under reduced pressure, and the crude ester is purified through recrystallization or column chromatography.
| Parameter | Conditions | Yield | References |
|---|---|---|---|
| Reflux time | 24 hours | Variable |
Formation of N-Substituted Glycine Esters via Amide Coupling
The amino group of glycine esters is selectively alkylated or acylated to introduce the 1-methyl-2-phenylethyl moiety. This can be achieved through nucleophilic substitution or amide bond formation.
Preparation of N-Methyl-2-phenylethylamine:
Synthesized via reductive amination of phenylacetaldehyde with methylamine or via methylation of 2-phenylethylamine.Amide Bond Formation:
The glycine ester (or its activated derivative, e.g., acid chloride or carbodiimide-activated ester) reacts with N-methyl-2-phenylethylamine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
$$
\text{Glycine ester} + \text{N-methyl-2-phenylethylamine} \xrightarrow{\text{EDCI/HOBt}} \text{N-(1-Methyl-2-phenylethyl)glycine ester}
$$
| Reagent | Conditions | Yield | References |
|---|---|---|---|
| Coupling agents | Dried DMF, room temperature | 70-85% |
Cyclization and Esterification
In some strategies, the amino acid ester is cyclized to form diketopiperazine derivatives or peptidomimetics, which can be subsequently modified to introduce the methyl-phenylethyl side chain.
Cyclization:
The dipeptide or amino acid ester undergoes intramolecular cyclization under dehydrating conditions, often using agents such as CDI (carbonyldiimidazole).Esterification:
The terminal carboxyl group is esterified with ethanol or other alcohols under acidic conditions, completing the formation of the ester.
| Reagent | Conditions | Yield | References |
|---|---|---|---|
| CDI | Reflux in DCM | 60-75% |
Final Functional Group Modifications
The final step involves introducing the methyl group at the nitrogen or the phenylethyl side chain, often through methylation using methyl iodide or dimethyl sulfate under basic conditions.
- Methylation:
The amino group is methylated using methyl iodide in the presence of a base like potassium carbonate in acetone or DMF.
$$
\text{N-(1-Methyl-2-phenylethyl)glycine ester} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3} \text{Ethyl N-(1-Methyl-2-phenylethyl)glycine Ester}
$$
| Reagent | Conditions | Yield | References |
|---|---|---|---|
| Methyl iodide | Room temperature, 24 hours | 65-80% |
Summary of Preparation Pathways
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(1-Methyl-2-phenylethyl)glycine Ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions often require reagents like alkyl halides and appropriate solvents.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl N-(1-Methyl-2-phenylethyl)glycine Ester is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Used in studies involving protein modification and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Employed in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl N-(1-Methyl-2-phenylethyl)glycine Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis, releasing active metabolites that interact with biological pathways. The phenylethyl group enhances its binding affinity to certain targets, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Catalytic Hydrogenation : Effective for reducing nitro or imine groups in related compounds, yielding high-purity products .
- Condensation Agents : CDI and DCC are widely used for amide/ester bond formation, though yields vary with steric hindrance .
Physicochemical and Pharmacological Properties
Key Observations :
- Toxicity : Steric shielding in Amtolmetin Guacil reduces gastrointestinal side effects compared to traditional NSAIDs .
Biological Activity
Ethyl N-(1-Methyl-2-phenylethyl)glycine Ester is a unique compound characterized by its ester functional group derived from glycine, along with a distinctive substitution pattern that may confer specific biological activities. This article delves into the biological properties, synthesis methods, and potential applications of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
Molecular Formula: C13H17NO2
Molecular Weight: Approximately 221.3 g/mol
The compound features an ethyl group attached to the nitrogen atom of the glycine moiety and a 1-methyl-2-phenylethyl substituent. This configuration is significant for its interactions within biological systems.
Biological Activity
This compound exhibits several biological activities, which can be categorized as follows:
-
Pharmacological Properties:
- The compound has been noted for its potential in modulating various biological pathways due to its structural characteristics. Its ester functionality allows for hydrolysis, potentially leading to the release of active glycine derivatives that may interact with neurotransmitter systems.
- Preliminary studies suggest that it may influence the activity of P-glycoprotein (P-gp), a crucial component in drug transport across cell membranes, thereby affecting drug bioavailability and efficacy in therapeutic contexts .
-
Anti-inflammatory Effects:
- Research indicates that derivatives of amino acid esters, including those similar to this compound, demonstrate anti-inflammatory properties. These effects are attributed to the modulation of inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
- Analgesic Activity:
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Esterification Reactions: Utilizing glycine derivatives and appropriate alkylating agents to form the ester bond.
- Amidation Techniques: Involving the reaction of ethyl esters of amino acids with amines to yield the desired product .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is provided below:
| Compound Name | Key Features |
|---|---|
| Ethyl Glycinate | Simple glycine derivative; less complex |
| Methyl N-(1-Phenylethyl)glycinate | Lacks ethyl group; simpler structure |
| Ethyl N-(Phenyl)glycine Ester | Similar but without methyl substitution |
| Ethyl N-(1-Methylcyclohexane)glycine Ester | Different alkane chain; cycloalkane structure |
The unique substitution pattern on the nitrogen atom of this compound is hypothesized to enhance its pharmacological properties compared to these related compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- P-glycoprotein Modulation:
- Anti-inflammatory Studies:
- In Vivo Pharmacokinetics:
Q & A
Q. What are the recommended methods for synthesizing Ethyl N-(diphenylmethylene)glycinate in laboratory settings?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
- Condensation with glycine ethyl ester : Equimolar reactants (e.g., isatoic anhydride or 1,4-naphthoquinone derivatives) are refluxed in alcohol (e.g., ethanol) for 2 hours, followed by filtration and recrystallization .
- Alkylation : Intermediates like N-(2-aminobenzoyl)glycine ethyl ester can be cyclized using carbonyldiimidazole (CDI) to form heterocyclic structures .
- Resolution of racemic mixtures : Chiral derivatives are prepared using resolving agents like (+)-tartaric acid or (+)-10-camphorsulfonic acid .
Key considerations : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and optimize solvent systems for recrystallization .
Q. How should Ethyl N-(diphenylmethylene)glycinate be stored to ensure stability, and what decomposition products form under incompatible conditions?
- Storage : Keep in tightly sealed containers, away from light and oxidizers, at temperatures below 25°C. Use desiccants to prevent moisture absorption .
- Decomposition : Exposure to heat or oxidizers produces toxic gases (CO, CO₂, NOₓ) and may yield reactive intermediates like iminoxyl radicals .
Methodology : Regularly inspect stored samples using FT-IR or NMR to detect degradation (e.g., loss of diphenylmethylene group) .
Q. What analytical techniques are most effective for characterizing Ethyl N-(diphenylmethylene)glycinate and verifying its purity?
- Structural confirmation : Use H/C NMR to verify the diphenylmethylene group (δ 6.5–7.5 ppm for aromatic protons) and ester carbonyl (δ 170–175 ppm) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities. Melting point analysis (51–55°C) serves as a quick purity check .
- Quantitative analysis : Employ gravimetric methods after recrystallization or titration for active ester quantification .
Advanced Research Questions
Q. What reaction mechanisms explain the cyclization of intermediates derived from Ethyl N-(diphenylmethylene)glycinate in heterocyclic synthesis?
- CDI-mediated cyclization : CDI activates carboxyl groups, forming reactive carbamates that undergo intramolecular nucleophilic attack to yield quinazolinone derivatives .
- Alkylation pathways : 3,4-Dichlorobenzyl bromide reacts with the glycine ester’s nitrogen, followed by base-catalyzed hydrolysis to generate α,β-unsaturated ketones .
Experimental design : Use N-labeled intermediates to track nitrogen migration during cyclization via N NMR .
Q. How can computational chemistry models predict the reactivity of Ethyl N-(diphenylmethylene)glycinate in novel synthetic pathways?
- DFT calculations : Optimize the molecule’s geometry (B3LYP/6-31G*) to evaluate charge distribution, identifying nucleophilic (N-atom) and electrophilic (ester carbonyl) sites .
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) to predict bioactivity of derivatives. Use AutoDock Vina with force fields adjusted for imine bonding .
Validation : Compare computational predictions with experimental kinetic data (e.g., reaction rates in alkylation) .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of Ethyl N-(diphenylmethylene)glycinate?
- Meta-analysis : Systematically review synthesis conditions (e.g., solvent polarity, catalyst loading) to identify variables affecting bioactivity .
- Controlled replication : Reproduce conflicting studies using standardized protocols (e.g., identical cell lines for antimicrobial assays) .
- Isomeric profiling : Use chiral HPLC to separate enantiomers and test individual isomers, as racemic mixtures may obscure activity .
Case study : Discrepancies in antimicrobial activity of naphthoquinone derivatives were resolved by isolating pure stereoisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
